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Compound of Interest

Compound Name: Acetic acid, chloro(hydroxyiMino)-

CAS No.: 14337-42-9

Cat. No.: B597289

Get Quote

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary
Chloro(hydroxyimino)acetic acid (CHIAA) and its ester derivatives (e.g., ethyl 2-chloro-2-

(hydroxyimino)acetate) are highly versatile reagents bridging coordination chemistry and

synthetic organic methodology. As bifunctional ligands, they provide unique electronic

environments for transition metals. As reactive precursors, they generate nitrile oxides for 1,3-

dipolar cycloadditions. This application note details the dual utility of CHIAA-metal complexes:

their intrinsic catalytic activity in transformations like olefin hydrogenation, and their role as

Lewis acid-templated intermediates in the asymmetric synthesis of critical pharmacophores,

including strobilurin fungicides and metabotropic glutamate receptor (mGluR5) antagonists.

Mechanistic Causality & Electronic Effects
The structural architecture of CHIAA features an oxime group (-C=N-OH), a carboxylic

acid/ester moiety, and an alpha-chloro substituent. When coordinated to transition metals (such
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as Ni²⁺, Pd²⁺, or Cu²⁺), CHIAA acts as a bidentate ligand, binding through the oxime

nitrogen/oxygen and the carboxylate oxygen[1].

Causality of the Chloro Substituent in Direct Catalysis: The alpha-chloro group exerts a strong

inductive electron-withdrawing effect (-I effect). This significantly decreases the electron density

at the coordinated metal center. In catalytic olefin hydrogenation, this enhanced electrophilicity

facilitates the initial coordination of the electron-rich π -bond of the olefin to the metal,

accelerating the migratory insertion step. Consequently, nickel complexes of

hydroxyiminoacetic acid derivatives can achieve turnover frequencies (TOF) of 1,200 h⁻¹ under

exceptionally mild conditions (25°C, 1 atm H₂)[1].

Causality in Metal-Templated Cycloadditions: In the presence of a base, CHIAA undergoes

dehydrohalogenation to yield ethoxycarbonylformonitrile oxide[2]. Without a metal catalyst, this

highly reactive intermediate rapidly dimerizes into inactive furoxans. However, the introduction

of a Lewis acidic metal (e.g., Mg²⁺, Zn²⁺, Cu²⁺) creates a templated coordination sphere. The

metal binds both the nitrile oxide and the incoming dipolarophile (alkene/alkyne), lowering the

LUMO of the dipole and enforcing a rigid transition state that dictates high regioselectivity and

enantioselectivity[2]. This methodology is critical for synthesizing 3-substituted isoxazoles,

which are foundational to strobilurin-class fungicides[3] and metabotropic glutamate receptor

(mGluR5) antagonists[4].

Quantitative Data & Performance Metrics
Table 1: Coordination Properties and Stability Constants of CHIAA-Metal Complexes

Metal Ion
Preferred
Geometry

Binding Mode
Ligand Field
Strength
(10Dq)

Primary
Catalytic
Application

Ni(II) Square-Planar Bidentate (N, O) ≈ 12,000 cm⁻¹
Olefin

Hydrogenation

Cu(II)
Distorted

Octahedral
Bidentate (N, O)

N/A (Jahn-Teller

active)

Asymmetric

Cycloaddition

Pd(II) Square-Planar Bidentate (N, O) > 15,000 cm⁻¹
Cross-Coupling /

Cycloaddition
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Table 2: Catalytic Performance of CHIAA-Derived Systems

Reaction
Type

Catalyst
System

Substrate Yield (%) TOF (h⁻¹) Selectivity

Olefin

Hydrogenatio

n

Ni(II)-CHIAA
Terminal

Alkenes
>99% 1,200

Chemoselecti

ve

1,3-Dipolar

Cycloaddition

Cu(OTf)₂ +

CHIAA

Allylic

Alcohols
85-92% N/A

>95%

Regioselectiv

e

Isoxazole

Synthesis

MgBr₂ +

CHIAA

Achiral

Alkenes
78-88% N/A

High

Enantiomeric

Excess
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Caption: Mechanistic pathways of CHIAA in metal coordination and reactive intermediate

generation.
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Caption: Step-by-step workflow for Cu-catalyzed 1,3-dipolar cycloaddition using CHIAA.
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Self-Validating Experimental Protocols
Protocol A: Synthesis and Isolation of the Catalytic
Ni(II)-CHIAA Complex
Causality: Synthesizing the pre-catalyst prior to hydrogenation ensures that the highly active

square-planar Ni(II) species is fully formed, preventing off-target side reactions caused by free

ligand or uncoordinated metal salts.

Preparation: Dissolve 1.0 mmol of ethyl 2-chloro-2-(hydroxyimino)acetate in 10 mL of

anhydrous ethanol.

Metalation: Slowly add 1.0 mmol of Ni(OAc)₂·4H₂O dissolved in 5 mL of ethanol.

Validation Check: The solution will transition from pale green to a deep, intense

green/brown, indicating the displacement of acetate ligands and the formation of the Ni-

oxime coordinate bond.

Precipitation: Stir at room temperature for 2 hours. Concentrate the solvent under reduced

pressure to 5 mL, then add 15 mL of cold diethyl ether to precipitate the complex.

Isolation: Filter the solid, wash with cold ether, and dry under a vacuum.

Validation Check: Analyze via UV-Vis spectroscopy; a characteristic d-d transition band at

λmax​≈ 650 nm confirms the square-planar/distorted geometry[1].

Protocol B: Cu(II)-Catalyzed Asymmetric 1,3-Dipolar
Cycloaddition
Causality: Copper(II) triflate is selected because the triflate anions are weakly coordinating,

leaving the axial and equatorial sites of the Cu(II) center available to bind the in situ generated

nitrile oxide and the dipolarophile. Triethylamine (Et₃N) is added via a syringe pump to keep the

steady-state concentration of the nitrile oxide exceptionally low, preventing its dimerization.

System Initialization: In an oven-dried Schlenk flask under N₂, combine 10 mol% Cu(OTf)₂,

12 mol% of a chiral bisoxazoline (BOX) ligand, and 5 mL of anhydrous dichloromethane

(DCM). Stir for 1 hour to form the chiral Lewis acid complex.
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Substrate Addition: Add 1.0 mmol of the dipolarophile (e.g., an allylic alcohol). The hydroxyl

group of the allylic alcohol will coordinate to the Cu(II) center, locking its conformation.

In Situ Nitrile Oxide Generation: Dissolve 1.2 mmol of ethyl 2-chloro-2-(hydroxyimino)acetate

in 2 mL of DCM. Add this to the reaction flask.

Controlled Base Addition: Using a syringe pump, add 1.3 mmol of Et₃N in 3 mL of DCM over

4 hours at 0°C.

Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance

of the dipolarophile and the emergence of a new, UV-active spot (the isoxazoline)

indicates successful turnover.

Quench and Isolate: Quench with saturated aqueous NH₄Cl to break the Cu-product

complex. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Validation Check: GC-MS will show the molecular ion peak corresponding to the

cycloadduct, and chiral HPLC will confirm the enantiomeric excess (ee).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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